molecular formula C11H13ClO2S B1413071 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene CAS No. 1956426-68-8

1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene

Cat. No.: B1413071
CAS No.: 1956426-68-8
M. Wt: 244.74 g/mol
InChI Key: VLTNHEKPFLCSKA-XBXARRHUSA-N
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Description

1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a butenyl group, a chlorine atom, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene can be achieved through several steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-2-(methylsulfonyl)benzene.

    Alkylation: The next step involves the alkylation of 4-chloro-2-(methylsulfonyl)benzene with an appropriate butenyl halide under basic conditions to introduce the butenyl group.

    Isomerization: The final step involves the isomerization of the butenyl group to the (E)-configuration using suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-donating and electron-withdrawing substituents.

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) in the presence of Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Epoxides or diols.

    Reduction: Dechlorinated hydrocarbons.

Scientific Research Applications

1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The electron-donating and electron-withdrawing groups on the benzene ring influence the reactivity and orientation of electrophilic attacks.

    Oxidation and Reduction: The butenyl and chlorine substituents undergo redox reactions, altering the compound’s chemical properties.

Comparison with Similar Compounds

    4-Chloro-2-(methylsulfonyl)benzene: Lacks the butenyl group, making it less versatile in certain reactions.

    1-Butenyl-4-chlorobenzene: Lacks the methylsulfonyl group, affecting its reactivity and applications.

    4-Chloro-2-(methylsulfonyl)toluene: Contains a methyl group instead of a butenyl group, altering its chemical behavior.

Properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-4-chloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-4-8(2)10-6-5-9(12)7-11(10)15(3,13)14/h4-7H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTNHEKPFLCSKA-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C(C=C(C=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=C(C=C(C=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene
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1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene
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1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene
Reactant of Route 6
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene

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